1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is a heterocyclic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a pyridine ring that is substituted with a chloro group, a hydrazinyl moiety, and a sulfonyl group attached to a piperazine ring. Its unique chemical structure makes it an interesting subject for research, particularly in the development of pharmaceutical agents.
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as a potential pharmacophore due to its structural features that may interact with biological targets.
The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
The molecular formula of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is , with a molecular weight of approximately 305.78 g/mol. The compound's structure includes:
The InChI key for this compound is JMFZPXLFTRLHOS-UHFFFAOYSA-N
, which provides a unique identifier for database searches. The canonical SMILES representation is CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl
, which encodes its structural information in a linear format .
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine can participate in various chemical reactions:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine primarily involves its interaction with specific biological targets:
The specific pathways and molecular targets depend on the biological context in which the compound is utilized.
The compound exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Formula | C10H16ClN5O2S |
Molecular Weight | 305.78 g/mol |
Boiling Point | Not specified |
Chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during chemical reactions .
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine has several applications in scientific research:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7